molecular formula C21H16Cl2N2O3S B2811256 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 477852-12-3

4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2811256
CAS No.: 477852-12-3
M. Wt: 447.33
InChI Key: SECAYEVPTUSXMI-WYMPLXKRSA-N
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Description

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a nitroaromatic compound featuring a sulfanyl-linked 4-methylphenyl group at the benzene ring’s para position and a nitro substituent at the meta position. The aldehyde moiety is functionalized as an oxime, specifically O-substituted with a 2,6-dichlorobenzyl group.

Properties

IUPAC Name

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3S/c1-14-5-8-16(9-6-14)29-21-10-7-15(11-20(21)25(26)27)12-24-28-13-17-18(22)3-2-4-19(17)23/h2-12H,13H2,1H3/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECAYEVPTUSXMI-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime , identified by CAS number 477852-12-3 , is a complex organic molecule with potential biological activity. This article explores its structural properties, synthesis, and biological effects, particularly in relation to its pharmacological applications.

  • Molecular Formula : C21H16Cl2N2O3S
  • Molar Mass : 447.33 g/mol
  • Boiling Point : 568.4 ± 60.0 °C (predicted)
  • Density : 1.34 ± 0.1 g/cm³ (predicted)
PropertyValue
Molecular FormulaC21H16Cl2N2O3S
Molar Mass447.33 g/mol
Boiling Point568.4 ± 60.0 °C
Density1.34 ± 0.1 g/cm³

Synthesis

The synthesis of this compound typically involves the reaction of a suitable nitrobenzaldehyde derivative with a thioether and an oxime precursor. Specific methodologies can vary but often include steps such as:

  • Formation of the thioether from the corresponding phenol and thiol.
  • Nitration of the benzene ring to introduce the nitro group.
  • Subsequent reaction with the oxime derivative to yield the final product.

Biological Activity

Research into the biological activity of this compound is limited but suggests several potential pharmacological effects:

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the nitro group may enhance this activity through mechanisms such as disruption of bacterial cell wall synthesis or interference with DNA replication.

Antiparasitic Effects

Compounds containing thioether and nitro groups have been investigated for their antiparasitic effects, particularly against protozoan parasites causing diseases like malaria and leishmaniasis. These compounds can induce oxidative stress in parasites, leading to cell death.

Case Studies

  • Antileishmanial Activity : A study evaluated a series of thioether derivatives for their effectiveness against Leishmania species. Compounds similar to this compound showed promising results with significant reductions in parasite viability at concentrations below 10 µM .
  • Antimalarial Screening : Another study focused on the screening of various nitro-containing compounds for antimalarial activity, revealing that certain derivatives could inhibit Plasmodium falciparum growth effectively .

The proposed mechanisms by which compounds like this compound exert their biological effects include:

  • Oxidative Stress Induction : The nitro group can lead to the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis in pathogens.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit vital enzymes in parasites, disrupting their metabolic pathways.

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition :
    • The oxime functional group in this compound has been studied for its potential as an enzyme inhibitor. Research indicates that derivatives of similar structures can inhibit enzymes like acetylcholinesterase and α-glucosidase, which are significant in treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD) .
    • A study demonstrated that compounds with similar sulfonamide structures exhibited promising inhibitory activity against these enzymes, suggesting potential therapeutic applications for the oxime derivative .
  • Antimicrobial Activity :
    • Compounds containing the nitro group are often evaluated for antimicrobial properties. The presence of both the nitro and sulfanyl groups in this compound may enhance its efficacy against various bacterial strains. Preliminary studies have shown that related compounds possess significant antibacterial activity .
  • Anticancer Potential :
    • The structural features of this compound may allow it to interact with biological targets involved in cancer cell proliferation. Research into similar nitro-substituted aromatic compounds has indicated potential anticancer properties, warranting further investigation into this specific oxime derivative .

Material Science Applications

  • Synthesis of Advanced Materials :
    • The oxime group can serve as a versatile building block for synthesizing polymers and other advanced materials. Its reactivity allows for the formation of cross-linked networks that may be useful in creating durable and functional materials .
  • Functional Coatings :
    • Due to its chemical stability and potential for modification, this compound could be utilized in developing functional coatings with specific properties, such as corrosion resistance or enhanced adhesion .

Case Study 1: Enzyme Inhibition

A recent study synthesized a series of compounds based on the oxime structure and evaluated their effectiveness as acetylcholinesterase inhibitors. The results indicated that modifications to the sulfanyl moiety significantly influenced inhibitory potency, highlighting the importance of structural variations in drug design .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives of nitrobenzenecarbaldehyde were screened against a panel of bacterial strains. The findings revealed that certain modifications led to enhanced antimicrobial activity, suggesting that similar derivatives could be developed from the target compound for therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of dichlorobenzyl-oxime derivatives with variations in the aryl sulfanyl and nitro substituents. Below is a comparative analysis of structurally related compounds and their properties:

Structural Analogues from ECHEMI Database ()

Compound ID & Name Key Substituents Notable Features
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (CAS 477851-93-7) Chlorophenyl sulfanyl, nitro Increased polarity due to Cl vs. methyl group; potential enhanced reactivity in electrophilic substitutions .
6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime (CAS 338794-50-6) Imidazothiazole core, chlorobenzyl sulfanyl Heterocyclic backbone may improve solubility and binding affinity in biological systems .
3-(4-Bromophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime (CAS 477851-93-7) Bromophenyl ketone-oxime Bromine’s steric bulk and electronegativity could influence photostability and metabolic resistance .

Functional Comparisons

  • Electron-Withdrawing Effects : The nitro group in the target compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. In contrast, bromine or chlorine substituents (e.g., in CAS 477851-93-7) provide mixed electronic effects, balancing electron withdrawal with steric hindrance .
  • Solubility : The 4-methylphenyl sulfanyl group in the target compound likely reduces water solubility compared to chlorophenyl analogues, as methyl groups are less polar than halogens .
  • Metal Chelation : Similar oxime derivatives, such as 1-(2-benzothiazole)-3-(4-nitrophenyl)-triazene (BTNPT), form stable complexes with Cd(II), suggesting that the nitro and sulfanyl groups in the target compound may also act as coordination sites .

Q & A

Basic: How can synthesis conditions be optimized to achieve high yield and purity for this compound?

Methodological Answer:
Optimization requires systematic variation of reaction parameters:

  • Temperature: Elevated temperatures (60–80°C) may accelerate oxime formation but risk side reactions (e.g., nitro group reduction). Use controlled heating with reflux .
  • Solvent: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of hydroxylamine derivatives, while ethanol/methanol balance solubility and reactivity .
  • Catalyst: Base catalysts (e.g., K₂CO₃) improve deprotonation efficiency; monitor pH to avoid over-basification .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves nitro and sulfanyl byproducts. Confirm purity via HPLC (>95%) and NMR (absence of extraneous peaks) .
  • Statistical Design: Apply factorial design (e.g., Taguchi method) to identify critical parameters and interactions, reducing experimental iterations .

Basic: Which spectroscopic and analytical techniques are most effective for confirming the compound’s structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks to the nitrobenzene (δ 8.2–8.5 ppm for aromatic protons), sulfanyl group (δ 2.4 ppm for methyl protons), and oxime (δ 8.0–8.3 ppm for CH=N) .
  • IR Spectroscopy: Confirm functional groups via C=O stretch (~1680 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and N–O stretch (~940 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of dichlorobenzyl moiety) .
  • X-ray Crystallography: Resolve crystal packing and stereochemistry if single crystals are obtainable .

Advanced: How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

Methodological Answer:

  • Dose-Response Profiling: Conduct IC₅₀ assays across multiple concentrations (1 nM–100 µM) to distinguish specific inhibition from nonspecific toxicity .
  • Selectivity Screening: Test against structurally similar enzymes (e.g., tyrosine kinases vs. serine/threonine kinases) to identify off-target effects .
  • Mechanistic Studies: Use fluorescent probes (e.g., FRET-based substrates) to monitor real-time enzyme activity in cellular models .
  • Metabolomics: Correlate cytotoxicity with metabolic disruption (e.g., ATP depletion, ROS generation) via LC-MS-based profiling .

Advanced: What computational strategies predict the compound’s reactivity in novel chemical reactions?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to map potential energy surfaces for key reactions (e.g., oxime tautomerization or nitro group reduction) .
  • Reaction Path Search: Apply the anharmonic downward distortion following (ADDF) method to identify transition states and intermediates .
  • Molecular Dynamics (MD): Simulate solvent effects and catalyst interactions to predict regioselectivity in sulfanyl or nitro group modifications .
  • Machine Learning: Train models on PubChem reaction datasets to forecast plausible reaction outcomes (e.g., substituent compatibility) .

Basic: How should researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis: Systematically modify substituents (e.g., replace 4-methylphenyl with halogenated aryl groups) and compare bioactivity .
  • Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding at the oxime group) .
  • In Vitro Assays: Test analogs against target enzymes (e.g., cytochrome P450 isoforms) with standardized protocols (e.g., fluorometric kits) .
  • Data Clustering: Apply principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .

Advanced: How can reaction mechanisms involving the nitro and sulfanyl groups be elucidated?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁵N-labeled nitro groups to track reduction pathways via NMR or mass spectrometry .
  • Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • In Situ Spectroscopy: Monitor intermediates via time-resolved IR or Raman during reactions (e.g., nitro to amine conversion) .
  • Computational Validation: Compare experimental activation energies with DFT-calculated values to confirm proposed mechanisms .

Advanced: What methodologies analyze degradation pathways under thermal or photolytic stress?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to UV light (254 nm) or heat (40–80°C) and profile degradation products via LC-MS .
  • Radical Trapping: Add antioxidants (e.g., BHT) to determine if degradation is radical-mediated .
  • Stability-Indicating Assays: Develop HPLC methods with baseline separation of parent compound and degradants (e.g., oxidized sulfanyl products) .
  • Environmental Simulation: Use QSAR models to predict hydrolytic or oxidative stability in aqueous buffers at varying pH .

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